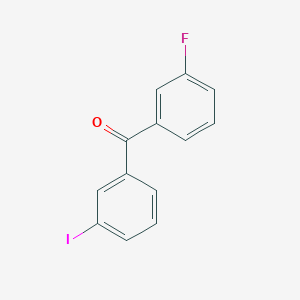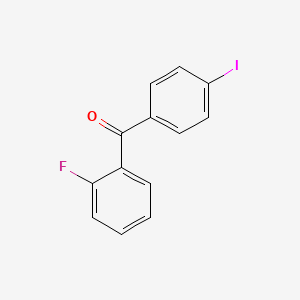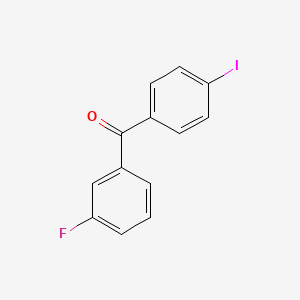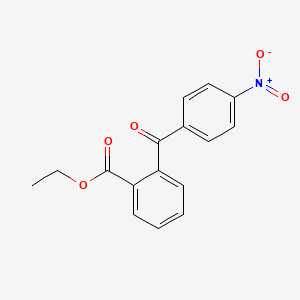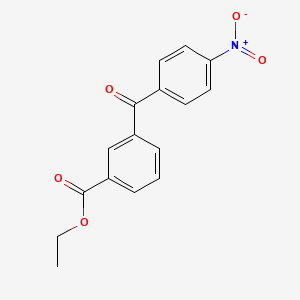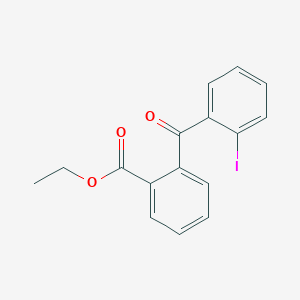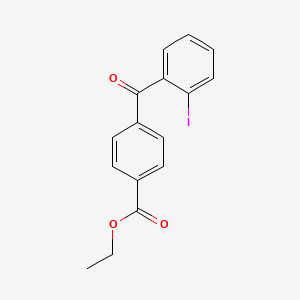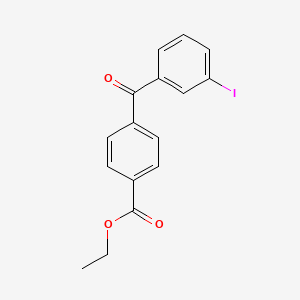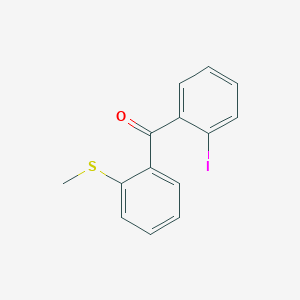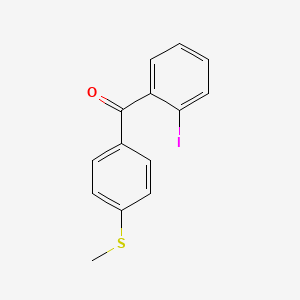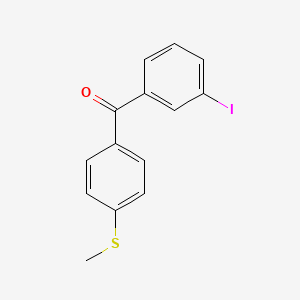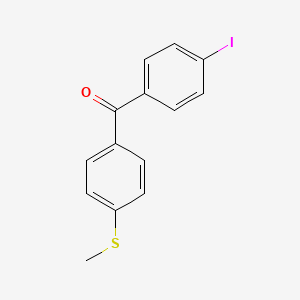
4-Tert-butyl-3'-chloro-5'-fluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Tert-butyl-3'-chloro-5'-fluorobenzophenone is a synthetic organic compound with a unique structure and interesting properties. It is a chlorinated aromatic compound, and its chemical formula is C13H10ClF. It is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a photochemical.
Scientific Research Applications
Poly(arylene ether ketone)s Synthesis
4-Tert-butyl-3'-chloro-5'-fluorobenzophenone derivatives have been utilized in the synthesis of poly(arylene ether ketone)s. These polymers, containing pendant tertiary butyl groups, exhibit notable physical, thermal, and mechanical properties. Their synthesis involves aromatic nucleophilic substitution reactions and has implications in materials science for developing advanced polymers with desirable properties (Yıldız et al., 2007).
Organosoluble and Light-Colored Fluorinated Polyimides
Another application is in the development of organosoluble and light-colored fluorinated polyimides. These polyimides, derived from similar monomers, demonstrate good tensile strengths and high thermal stability. They offer potential in creating materials with specific optical and mechanical properties (Yang et al., 2006).
Synthesis of Novel Compounds and Conducting Composites
The compound has been used as a precursor for synthesizing novel compounds with specific applications. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has implications in the development of new materials with potential biological activities (Sanjeevarayappa et al., 2015). Additionally, its derivatives have been used in creating electrically conductive composites of polypyrrole, which have applications in electronics and materials science (Selampinar et al., 1997).
properties
IUPAC Name |
(4-tert-butylphenyl)-(3-chloro-5-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-17(2,3)13-6-4-11(5-7-13)16(20)12-8-14(18)10-15(19)9-12/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVFVRDUSXPJPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-3'-chloro-5'-fluorobenzophenone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

